4-Cyano-2-fluoro-5-isobutoxyphenylboronic acid pinacol ester
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Overview
Description
4-Cyano-2-fluoro-5-isobutoxyphenylboronic acid pinacol ester is an organoboron compound that has garnered attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-fluoro-5-isobutoxyphenylboronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-fluoro-5-isobutoxyphenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), boron reagents (e.g., bis(pinacolato)diboron).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Cyano-2-fluoro-5-isobutoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Cyano-2-fluoro-5-isobutoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Cyano-2-fluorophenylboronic acid pinacol ester
- 2-Fluoro-5-isobutoxyphenylboronic acid pinacol ester
Uniqueness
4-Cyano-2-fluoro-5-isobutoxyphenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. The presence of the cyano and fluoro groups enhances its electron-withdrawing properties, making it particularly useful in the synthesis of electron-deficient biaryl compounds .
Properties
IUPAC Name |
5-fluoro-2-(2-methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BFNO3/c1-11(2)10-21-15-8-13(14(19)7-12(15)9-20)18-22-16(3,4)17(5,6)23-18/h7-8,11H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSQWGWAHZHFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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